1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Piperazine Derivatization: Coupling of the sulfonylated benzene derivative with piperazine.
Alkylation: Introduction of the phenylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Oxidation: The phenylprop-2-en-1-yl group can undergo oxidation to form different products.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives.
Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.
Scientific Research Applications
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine may have applications in:
Medicinal Chemistry: Potential use as a therapeutic agent for various diseases.
Biological Research: Study of its effects on biological systems.
Industrial Chemistry: Use as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine would depend on its specific molecular targets. It might interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzenesulfonyl)piperazine
- 1-(2-nitrobenzenesulfonyl)piperazine
- 1-(4-chloro-2-nitrobenzenesulfonyl)piperazine
Uniqueness
1-(4-chloro-2-nitrobenzenesulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is unique due to the presence of both the nitro and sulfonyl groups on the benzene ring, as well as the phenylprop-2-en-1-yl group attached to the piperazine ring. These structural features may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-17-8-9-19(18(15-17)23(24)25)28(26,27)22-13-11-21(12-14-22)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEJQPYIPWNLBO-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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